3-Chloro-4-iodo-1H-indazole
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Overview
Description
3-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodo-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines and thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, such as kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling reactions.
Material Science: It can be employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use it to study the structure-activity relationships of indazole derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The presence of chlorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-1H-indazole: Lacks the chlorine atom, which can influence its chemical properties and applications.
1H-indazole: The parent compound without any halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness
3-Chloro-4-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity for specific molecular targets in medicinal applications .
Properties
Molecular Formula |
C7H4ClIN2 |
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Molecular Weight |
278.48 g/mol |
IUPAC Name |
3-chloro-4-iodo-2H-indazole |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
InChI Key |
TXJBEJGBXMNUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)Cl |
Origin of Product |
United States |
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